5-(3-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
Descripción
The compound 5-(3-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindole derivative characterized by a fused heterocyclic core with substituted benzyl groups at positions 3 and 5, and a methyl group at position 6. Its structure features:
- 3-(4-Fluorobenzyl): A fluorine-substituted benzyl group at position 3, enhancing electron-withdrawing properties.
- 8-Methyl: A methyl group at position 8, modulating lipophilicity and steric effects.
Propiedades
IUPAC Name |
5-[(3-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN3O/c1-16-5-10-22-21(11-16)23-24(30(22)14-18-3-2-4-19(26)12-18)25(31)29(15-28-23)13-17-6-8-20(27)9-7-17/h2-12,15H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRDCYKQIKESFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)F)CC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
5-(3-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SARs) based on recent studies.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound was tested using the MTT assay, which measures cell viability. The results indicated significant cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
These values suggest that the compound exhibits potent cytotoxic activity comparable to known anticancer agents.
The mechanism by which this compound exerts its effects involves inhibition of the c-Met kinase pathway. c-Met is a receptor tyrosine kinase implicated in tumor growth and metastasis. The compound demonstrated an IC50 value of 0.090 µM against c-Met kinase, indicating strong inhibitory activity.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Chlorine and Fluorine Substituents : The presence of chlorine and fluorine atoms enhances the lipophilicity and overall potency of the compound.
- Pyrimidine Core : The pyrimidine structure contributes to the interaction with biological targets, particularly kinases.
- Indole Moiety : The indole component is known for its role in various biological activities, including anticancer properties.
Case Studies
Several studies have explored the efficacy of similar compounds with variations in their structure:
- Compound 12e : Exhibited significant cytotoxicity against A549 and MCF-7 cell lines with IC50 values lower than those observed for our compound.
- Compound 19e : Showed improved cytotoxicity due to structural modifications that enhanced its interaction with c-Met.
These findings highlight the importance of structural optimization in developing effective anticancer agents.
Comparación Con Compuestos Similares
Structural Modifications and Substituent Effects
Key Observations
Substituent Position and Activity: Fluorine at R8: Analogs with 8-fluoro (e.g., Compound 3) exhibit potent anti-HBV activity, attributed to enhanced electronic effects and binding to viral polymerase . Methoxy vs. Halogenated Benzyl: Methoxy groups (e.g., 2-methoxybenzyl in Compound 3) may improve solubility but reduce binding affinity compared to halogenated benzyl groups . Chlorine vs.
Synthetic Accessibility :
- The target compound’s 8-methyl group simplifies synthesis compared to 8-fluoro analogs, which require fluorination steps .
- Alkylation reactions (e.g., using sodium hydride in DMF) are critical for introducing benzyl groups .
Molecular Docking Insights :
- Compound 3’s 2-methoxybenzyl group forms hydrogen bonds with HBV polymerase residues, while its 8-fluoro group stabilizes the indole core . The target compound’s 3-chlorobenzyl may similarly interact with hydrophobic pockets.
Q & A
Q. What are the optimized synthetic routes for 5-(3-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one, and how do reaction conditions influence yield?
The synthesis involves multi-step organic reactions, starting with the construction of the pyrimido[5,4-b]indole core. Key steps include:
- Coupling of substituted benzyl groups via nucleophilic substitution or alkylation reactions under inert atmospheres (e.g., nitrogen) .
- Cyclization reactions using catalysts like palladium or copper to form the heterocyclic structure .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while temperatures between 60–100°C improve cyclization efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >90% purity .
Q. How is the molecular structure of this compound characterized, and what techniques validate its stereochemistry?
- X-ray crystallography resolves the 3D conformation, confirming the positions of chlorobenzyl, fluorobenzyl, and methyl groups .
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) identifies proton environments and coupling patterns, particularly for the indole and pyrimidine rings .
- Mass spectrometry (HRMS) validates the molecular formula (e.g., C₂₇H₂₀ClFN₃O) and isotopic patterns .
Q. What methodologies are used to determine its physicochemical properties (e.g., solubility, logP) for pharmacological studies?
- HPLC-UV measures solubility in aqueous buffers (e.g., PBS) and organic solvents .
- Shake-flask method calculates logP (octanol/water partition coefficient), with values typically >3.0 due to hydrophobic substituents .
- Thermogravimetric analysis (TGA) assesses thermal stability (decomposition >200°C) .
Q. How is the compound screened for initial biological activity, and which assays are prioritized?
- Antiviral assays : Inhibition of viral replication (e.g., Hepatitis B surface antigen reduction in HepG2 cells) .
- Cytotoxicity profiling : MTT assays in normal cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
Q. What strategies are used to identify the compound’s biological targets and mechanisms of action?
- Kinase inhibition panels : Screen against 100+ kinases to identify binding affinities (e.g., IC₅₀ values for tyrosine kinases) .
- Cellular thermal shift assay (CETSA) : Confirms target engagement by measuring protein stability shifts after compound treatment .
- RNA-seq analysis : Identifies downstream gene expression changes in treated vs. untreated cells .
Q. How do structural modifications (e.g., substituent variations) impact its activity?
- SAR studies : Replacing 3-chlorobenzyl with 2-fluorobenzyl reduces antiviral activity by 50%, while adding methoxy groups enhances solubility but decreases cellular uptake .
- Pharmacophore modeling : Highlights the critical role of the pyrimidine ring and halogenated benzyl groups in target binding .
Q. What computational approaches predict binding modes with biological targets?
Q. How are analytical methods developed to quantify the compound in biological matrices?
- LC-MS/MS : Validates a linear range of 1–1000 ng/mL in plasma with a LOD of 0.3 ng/mL .
- Sample preparation : Protein precipitation (acetonitrile) followed by SPE extraction (C18 cartridges) achieves >85% recovery .
Q. What in vitro models evaluate metabolic stability and cytochrome P450 interactions?
- Liver microsome assays : Incubation with human liver microsomes (HLMs) and NADPH identifies major metabolites (e.g., hydroxylation at the indole ring) .
- CYP inhibition screening : IC₅₀ values for CYP3A4 (>10 μM) suggest low risk of drug-drug interactions .
Q. How are contradictory data (e.g., varying IC₅₀ values across studies) resolved?
- Standardized protocols : Harmonization of assay conditions (e.g., cell density, serum concentration) reduces variability .
- Orthogonal validation : Confirm activity using alternative methods (e.g., SPR binding assays vs. cell-based luciferase reporter systems) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
